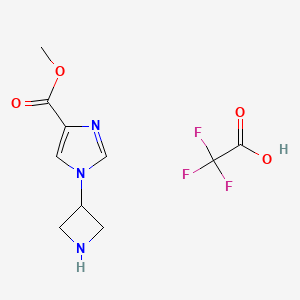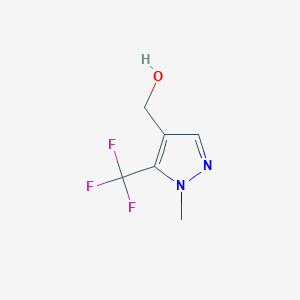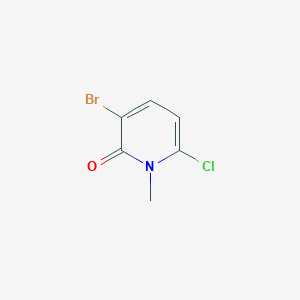![molecular formula C18H16ClN3O4 B2536359 5-Chlor-N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamid CAS No. 941957-21-7](/img/structure/B2536359.png)
5-Chlor-N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of oxazolidinone derivatives, which have been identified as a new class of potent Factor Xa (FXa) inhibitors . The lead optimization led to the discovery of BAY 59-7939 (5), a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity .Molecular Structure Analysis
The X-ray crystal structure of 5 in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the identification of small-molecule inhibitors with good oral bioavailability . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the pyrrolidine ring and its derivatives . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Aktivität gegen das Tabakmosaikvirus (TMV)
Diese Verbindung wurde bei der Entwicklung und Synthese neuer Pyrazol-Amid-Derivate verwendet, die auf das TMV PC-Protein abzielen . Vorläufige Bioassays zeigten, dass diese Verbindungen gegen das Tabakmosaikvirus (TMV) mit unterschiedlichen In-vivo- und In-vitro-Moden wirkten . Insbesondere zeigte eine der Verbindungen eine starke biologische Aktivität gegen TMV, sogar stärker als Ningnanmycin .
Antivirale Aktivität
Indol-Derivate, zu denen diese Verbindung gehört, haben antivirale Aktivität gezeigt . So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel beschrieben . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A .
Entzündungshemmende Aktivität
Indol-Derivate besitzen auch entzündungshemmende Aktivität . Dies deutet darauf hin, dass „5-Chlor-N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamid“ möglicherweise bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt werden könnte .
Antitumoraktivität
Indol-Derivate haben Antitumoraktivität gezeigt . Insbesondere hemmt eine Verbindung namens V, zu der auch diese Verbindung gehört, sowohl EGFR als auch BRAF V600E mit IC50-Werten von 1,7 µM bzw. 0,1 µM . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Krebsmedikamenten eingesetzt werden könnte .
Anti-HIV-Aktivität
Indol-Derivate haben anti-HIV-Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Anti-HIV-Medikamenten eingesetzt werden könnte .
Antioxidative Aktivität
Indol-Derivate haben antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Antioxidantien eingesetzt werden könnte .
Wirkmechanismus
Target of Action
The primary target of the compound 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide acts as a direct inhibitor of FXa . By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
The action of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, it disrupts this cascade, preventing the formation of thrombin and, consequently, the conversion of fibrinogen to fibrin . This results in the prevention of blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide are favorable. It is a highly potent, selective, direct, and orally bioavailable FXa inhibitor . The compound has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . .
Result of Action
The molecular and cellular effects of the action of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide are primarily antithrombotic. By inhibiting FXa and disrupting the coagulation cascade, it prevents the formation of blood clots . This can be particularly beneficial in conditions where there is a risk of thrombosis, such as in certain cardiovascular diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZUDNGOOTXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)


![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)
![N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
